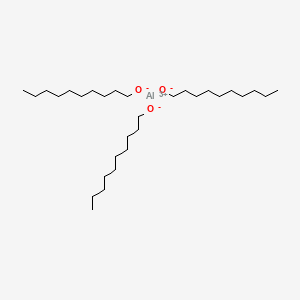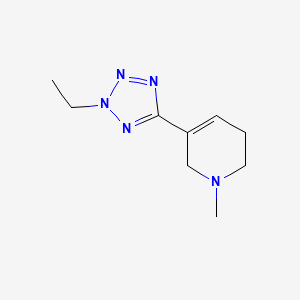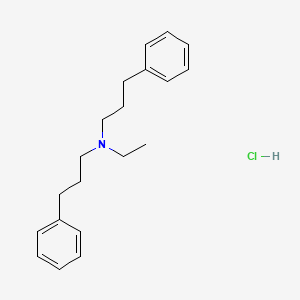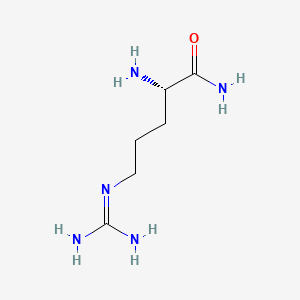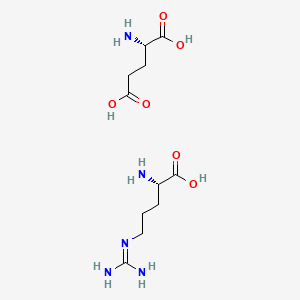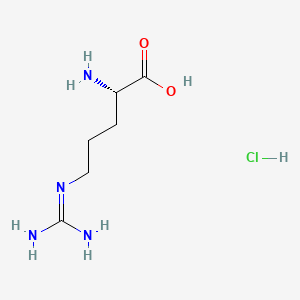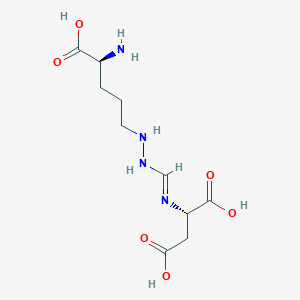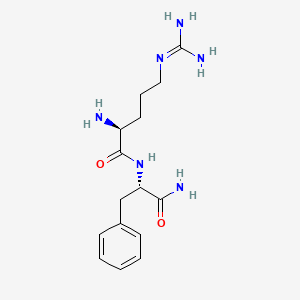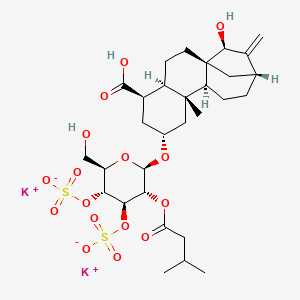
Atractyloside
描述
Atractyloside (ATR) is a natural, toxic glycoside present in numerous plant species worldwide in the daisy family including Atractylis gummifera and Callilepis laureola . Exposure to ATR via ingestion or physical contact is toxic and can be fatal for both humans and animals, especially by kidney and liver failure . ATR acts as an effective ADP/ATP translocase inhibitor which eventually halts ADP and ATP exchange and the cell dies due to lack of energy .
Synthesis Analysis
Atractylenolides are a class of lactone compounds derived from Atractylodes macrocephala Koidz .Molecular Structure Analysis
The molecular formula of Atractyloside is C30H46O16S2 . The molecular weight is 726.81 g·mol−1 .Chemical Reactions Analysis
Atractyloside is known to inhibit the activity of mitochondrial respiratory chain complexes I and IV, decrease the mitochondrial membrane potential, and increase the ADP/ATP ratio . It also increases the gene expression and protein level of LC3B and promotes the autophagic flux processing from early autophagosome to late autolysosome by increasing the protein level of AMPKα and decreasing the protein level of mTOR .Physical And Chemical Properties Analysis
The molecular formula of Atractyloside is C30H46O16S2 . The molecular weight is 726.81 g·mol−1 .科学研究应用
Anti-Cancer Activity
Atractylenolides, including Atractyloside, have shown remarkable anti-cancer activities . The structural differences between atractylenolides contribute to their anti-cancer properties . Further clinical research is recommended to determine their therapeutic effects, alone or in combination .
Anti-Inflammatory Properties
Atractylenolides have demonstrated significant anti-inflammatory effects . Atractylenolide-I and atractylenolide-III, in particular, have remarkable anti-inflammatory activities . The TLR4/NF-κB, PI3K/Akt, and MAPK signaling pathways primarily mediate these anti-inflammatory effects .
Neuroprotective Effects
Atractylenolides are known to protect the nervous system . Atractylenolide-I and atractylenolide-III have shown remarkable neuroprotective activities . Further research is recommended to explore these effects .
Anti-Platelet Activity
Atractylenolides have demonstrated anti-platelet activity . This property could be beneficial in conditions where platelet aggregation is a concern .
Anti-Osteoporosis Activity
Atractylenolides have shown anti-osteoporosis activity . This suggests potential applications in the treatment and prevention of osteoporosis .
Antibacterial Activity
Atractylenolides have demonstrated antibacterial activity . This property could be beneficial in combating bacterial infections .
Regulation of Blood Glucose and Lipids
Atractylenolides have been found to regulate blood glucose and lipids . This suggests potential applications in the management of diabetes and dyslipidemia .
Organ-Protective Effects
Atractylenolides can protect multiple organs by modulating oxidative stress, attenuating the inflammatory response, activating anti-apoptotic signaling pathways, and inhibiting cell apoptosis . These protective effects extend to the heart, liver, lung, kidney, stomach, intestine, and nervous system .
作用机制
Target of Action
Atractyloside (ATR) is a natural, toxic glycoside present in numerous plant species . The primary target of ATR is the adenine nucleotide translocase (ANT) . ANT is a crucial protein that transports ADP from the cytoplasm to the mitochondrial matrix, providing raw materials for ATP synthesis by oxidative phosphorylation .
Mode of Action
ATR acts as a cytotoxic competitive inhibitor binding to ANT . This binding makes ANT vulnerable to transport ADP, reducing ATP synthesis . The blockage of ANT by ATR increases the ADP/ATP ratio , which can trigger various downstream effects.
Biochemical Pathways
The increased ADP/ATP ratio caused by ATR’s action activates the AMPK-mTORC1-autophagy signaling pathway . This activation promotes autophagy, a cellular process that degrades and recycles cellular components . In particular, ATR’s action can promote the degradation of lipid droplets in cells under certain conditions .
Pharmacokinetics
ATR is rapidly absorbed but slowly metabolized . This characteristic suggests that ATR can have a prolonged effect within the body. Due to the inhibitory effects of atr on metabolic enzymes, it is necessary to pay attention to the possible side effects of combining atr with other drugs .
Result of Action
The activation of autophagy by ATR can lead to various cellular effects. For instance, ATR treatment has been shown to decrease serum AST level, relative weight of liver and epididymal fat, and body weight in mice fed with a high-fat diet . Furthermore, ATR treatment can reduce lipid droplets in the liver and significantly reduce the triglyceride level in serum and liver .
Action Environment
The concentration of ATR found in plants is dependent upon the species, season, and origin . For example, the ATR content measured in dried Atractylis gummifera between Sardinia, Italy and Sicily, Italy revealed a higher content in the Sicilian region by nearly a factor of five, and a higher content in colder months across both regions . This suggests that environmental factors can influence the availability and potency of ATR. Additionally, the preparation of plants with ATR in some traditional medicines can affect the ATR content .
安全和危害
未来方向
属性
IUPAC Name |
dipotassium;[(2R,3R,4R,5R,6R)-2-[[(1R,4R,5R,7R,9R,10S,13R,15S)-5-carboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O16S2.2K/c1-14(2)9-22(32)44-25-24(46-48(39,40)41)23(45-47(36,37)38)20(13-31)43-28(25)42-17-10-18(27(34)35)19-7-8-30-11-16(15(3)26(30)33)5-6-21(30)29(19,4)12-17;;/h14,16-21,23-26,28,31,33H,3,5-13H2,1-2,4H3,(H,34,35)(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2/t16-,17-,18-,19-,20-,21+,23-,24+,25-,26+,28-,29-,30-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCNQFHEWLYECJ-FNAJZLPOSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC1C(C(C(OC1OC2CC(C3CCC45CC(CCC4C3(C2)C)C(=C)C5O)C(=O)O)CO)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2C[C@H]([C@H]3CC[C@@]45C[C@@H](CC[C@H]4[C@@]3(C2)C)C(=C)[C@@H]5O)C(=O)O)CO)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44K2O16S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201339886 | |
| Record name | Atractyloside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201339886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
803.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17754-44-8 | |
| Record name | Atractyloside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017754448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Atractyloside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201339886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipotassium hydrogen 15α-hydroxy-2β-[[2-O-isovaleryl-3,4α-di-O-sulphonato-β-D-glucopyranosyl]oxy]-19-norkaur-16-en-18-oate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.934 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ATRACTYLOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6WC6L09RM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary molecular target of atractyloside?
A1: Atractyloside is a well-known inhibitor of the mitochondrial adenosine diphosphate/adenosine triphosphate (ADP/ATP) carrier, also known as the adenine nucleotide translocator (ANT). [, , , , , , ] This carrier protein is located in the inner mitochondrial membrane and plays a crucial role in oxidative phosphorylation by facilitating the exchange of ADP and ATP across this membrane.
Q2: How does atractyloside interact with the ADP/ATP carrier?
A2: Atractyloside binds with high affinity to the ADP/ATP carrier on the cytosolic side of the mitochondrial inner membrane. [, ] This binding is competitive with ADP, meaning atractyloside prevents ADP from binding to the carrier and being transported into the mitochondria. [, , ]
Q3: What are the downstream effects of atractyloside binding to the ADP/ATP carrier?
A3: By blocking ADP/ATP exchange, atractyloside effectively inhibits oxidative phosphorylation, leading to a depletion of cellular ATP. [, , , , ] This disruption of energy metabolism has severe consequences for cellular function, ultimately leading to cell death.
Q4: Are there other potential targets for atractyloside?
A4: While the ADP/ATP carrier is the primary target, research suggests that atractyloside might interact with other cellular components. One study suggests a potential role in inducing the mitochondrial permeability transition pore (mPTP) opening, further contributing to mitochondrial dysfunction and cell death. [, , ]
Q5: What is the molecular formula and weight of atractyloside?
A5: Atractyloside has the molecular formula C30H46O13S2K2 and a molecular weight of 724.94 g/mol. []
Q6: Are there any notable spectroscopic features of atractyloside?
A6: While the provided papers don't delve into detailed spectroscopic analysis, atractyloside, with its conjugated system and sugar moieties, likely exhibits characteristic UV-Vis and NMR spectra. HPLC coupled with UV detection at 203 nm has been used for its quantification. [, , ]
Q7: How does the structure of carboxyatractyloside differ from atractyloside, and does this affect its activity?
A7: Carboxyatractyloside (also known as gummiferin) is a related compound found alongside atractyloside. It possesses an additional carboxylic acid group compared to atractyloside. [, ] Both compounds exhibit similar inhibitory effects on the ADP/ATP carrier, but carboxyatractyloside is often found to be even more potent. [, , ]
Q8: Is there information available regarding the stability of atractyloside under various conditions?
A8: While the provided articles don't extensively discuss the stability of atractyloside under various storage conditions, one study mentions that the roasting process can convert the more toxic carboxyatractyloside to atractyloside, indicating a potential influence of heat on its stability and composition. []
Q9: Are there specific material compatibility concerns when handling atractyloside?
A9: Given its potent biological activity, handling atractyloside necessitates standard laboratory safety protocols for handling toxic substances. Specific information regarding material compatibility wasn't detailed in the provided research.
Q10: Does atractyloside possess any catalytic properties?
A10: Atractyloside is primarily recognized for its inhibitory action on the ADP/ATP carrier and not for its catalytic properties. [, , ] Its application in research focuses on understanding mitochondrial function and investigating potential therapeutic targets related to the ADP/ATP carrier.
Q11: Have computational methods been employed to study atractyloside?
A11: The provided articles primarily focus on experimental investigations of atractyloside's activity and mechanism. Computational approaches like molecular docking or molecular dynamics simulations could be valuable tools to further elucidate its binding mode to the ADP/ATP carrier and explore potential interactions with other targets.
Q12: How do structural modifications of atractyloside affect its inhibitory activity?
A12: Research indicates that the spatial arrangement of the sulfate groups in atractyloside is crucial for its binding to the ADP/ATP carrier. [, ] Modifications affecting these groups could significantly impact its inhibitory activity. Additionally, the acyl chain length in synthesized atractyloside derivatives influences their binding affinity to the carrier. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





